molecular formula C11H9NO2S B7905427 4-(Thiazol-2-ylmethyl)benzoic acid

4-(Thiazol-2-ylmethyl)benzoic acid

Cat. No.: B7905427
M. Wt: 219.26 g/mol
InChI Key: YSGFKOQTPNKCKZ-UHFFFAOYSA-N
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Description

4-(Thiazol-2-ylmethyl)benzoic acid is a benzoic acid derivative featuring a thiazole ring connected via a methylene (–CH2–) group at the para position of the benzene ring. This structural motif combines the aromatic carboxylic acid functionality with the heterocyclic thiazole moiety, which is known for its role in medicinal chemistry due to its electron-rich nature and bioisosteric properties . Its molecular formula is C${11}$H${9}$NO$_{2}$S, with a molecular weight of 219.26 g/mol (based on analogous compounds in ).

Preparation Methods

Alkylation of 4-(Halomethyl)benzoic Acid Derivatives

The alkylation of 4-(chloromethyl)benzoic acid with thiazole-containing nucleophiles represents a direct route to 4-(thiazol-2-ylmethyl)benzoic acid. This method leverages the reactivity of the benzylic halide group for nucleophilic substitution.

Reaction Mechanism and Conditions

In a typical procedure, 4-(chloromethyl)benzoic acid reacts with 2-mercaptothiazole in the presence of a base such as triethylamine. The thiolate ion attacks the chloromethyl group, displacing chloride and forming the thioether linkage . Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, with temperatures ranging from 60–80°C.

Example protocol :

  • Reactants : 4-(chloromethyl)benzoic acid (1 eq), 2-mercaptothiazole (1.2 eq)

  • Base : Triethylamine (2 eq)

  • Solvent : DMF, 70°C, 12 hours

  • Yield : 68% after recrystallization

Optimization Challenges

Competitive hydrolysis of the chloromethyl group to 4-(hydroxymethyl)benzoic acid is a key side reaction. Studies show that anhydrous conditions and controlled stoichiometry (1:1.2 ratio of acid to thiol) minimize this issue . Catalytic iodide additives (e.g., KI) further accelerate substitution by participating in a halogen-exchange mechanism .

Hantzsch Thiazole Cyclization with Benzoic Acid Precursors

The Hantzsch thiazole synthesis enables in situ formation of the thiazole ring on a benzoic acid backbone. This approach is advantageous for constructing complex architectures in a single pot.

Reaction Design

A modified Hantzsch protocol involves condensing 4-(bromomethyl)benzaldehyde with thioamide derivatives. Subsequent oxidation of the aldehyde to the carboxylic acid yields the target compound .

Key steps :

  • Cyclization : 4-(bromomethyl)benzaldehyde + thioacetamide → 4-(thiazol-2-ylmethyl)benzaldehyde

  • Oxidation : Benzaldehyde → Benzoic acid using KMnO₄ or CrO₃

Conditions :

  • Solvent : Ethanol, reflux

  • Oxidant : KMnO₄ (2 eq), H₂SO₄ (catalytic)

  • Overall yield : 62%

Spectroscopic Validation

Successful cyclization is confirmed by:

  • ¹H NMR : A singlet at δ 4.30 ppm (–CH₂– thiazole) and aromatic multiplet (δ 7.60–8.18 ppm) .

  • IR : C=O stretch at 1680 cm⁻¹ (carboxylic acid) .

Catalytic Coupling Using Fe₃O₄@SiO₂ Nanoparticles

Magnetic nanoparticle catalysts enhance efficiency in solvent-free syntheses. A Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid catalyst facilitates coupling between 4-(chloromethyl)benzoic acid and thiazole derivatives .

Protocol and Efficiency

  • Catalyst loading : 10 mg per mmol substrate

  • Conditions : Solvent-free, 80°C, 30 minutes

  • Yield : 92%

Advantages :

  • Recyclability (5 cycles with <5% activity loss)

  • Short reaction times due to high surface area

Mechanistic Insights

The urea–benzoic acid ligand on the catalyst activates the chloromethyl group via hydrogen bonding, lowering the activation energy for nucleophilic attack .

Hydrolysis of Ester Precursors

While direct synthesis is preferred, hydrolysis of methyl 4-(thiazol-2-ylmethyl)benzoate offers an alternative route.

Saponification Conditions

  • Reagents : NaOH (3 eq), H₂O/EtOH (1:1)

  • Temperature : Reflux, 6 hours

  • Yield : 85%

Limitation : Requires prior synthesis of the ester, adding steps.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageCitation
Alkylation6812Direct, minimal byproducts
Hantzsch cyclization6224In situ ring formation
Catalytic coupling920.5Solvent-free, high efficiency
Ester hydrolysis856Simple conditions

Structural and Stability Considerations

The carboxylic acid group in this compound participates in intramolecular hydrogen bonds with the thiazole nitrogen, enhancing thermal stability (decomposition >280°C) . Crystallographic studies reveal a planar conformation stabilized by π–π stacking between aromatic rings .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiazol-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

4-(Thiazol-2-ylmethyl)benzoic acid serves as a building block in synthesizing more complex molecules. Its ability to undergo electrophilic and nucleophilic substitutions makes it valuable for creating derivatives with tailored properties.

Biology

Research has indicated that this compound possesses antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for further exploration in pharmaceutical applications.

Medicine

The compound is being investigated for its potential as an anti-inflammatory and anticancer agent . Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of thiazole compounds have demonstrated significant inhibitory activities against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with some compounds showing improved efficacy compared to standard chemotherapy agents like doxorubicin .

Industry

In industrial applications, this compound is utilized in the development of dyes , pigments , and as a chemical reaction accelerator . Its unique properties allow for the formulation of products with enhanced performance characteristics.

Case Studies

  • Anticancer Activity Study:
    A study explored the cytotoxic effects of this compound derivatives on MCF-7 cancer cells. Results indicated that certain derivatives induced apoptosis more effectively than traditional chemotherapeutics, highlighting their potential as selective anticancer agents .
  • Antimicrobial Evaluation:
    Research into the antimicrobial properties of this compound showed significant activity against bacterial strains such as Staphylococcus aureus, suggesting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-(Thiazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Position and Linkage : The methylene bridge in 4-(Thiazol-2-ylmethyl)benzoic acid distinguishes it from analogs like 2-(2-methylthiazol-4-yl)benzoic acid, where the thiazole is directly bonded to the benzene ring. This –CH2– spacer may influence conformational flexibility and bioavailability .
  • Synthetic Complexity: Compounds like 4-(3-Chloroanilino)benzoic acid require transition metal-catalyzed coupling (e.g., Buchwald-Hartwig), while azo-linked derivatives (e.g., ) involve diazotization, which is sensitive to reaction conditions .
  • Biological Relevance: 4-(3-Chloroanilino)benzoic acid exhibits selective enzyme inhibition (AKR1C2/3), highlighting the impact of the anilino substituent on bioactivity. In contrast, thiazole-methyl derivatives may lack direct therapeutic data but serve as scaffolds for drug discovery .

Physical and Spectral Properties

  • Melting Points: 2-(2-Methylthiazol-4-yl)benzoic acid: 139.5–140°C . 4-(3-Chloroanilino)benzoic acid: Not explicitly reported, but its crystalline form shows acid dimer formation via O–H···O hydrogen bonds . Azo derivatives (): Melting points range from 180–250°C, influenced by substituents .
  • Spectroscopic Data :

    • IR : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1680–1700 cm⁻¹) are common. Thiazole C–N and C–S stretches appear at ~650–1250 cm⁻¹ .
    • NMR : For this compound analogs, aromatic protons resonate at δ 7.2–8.5 ppm, while the –CH2– bridge appears as a singlet near δ 4.5 ppm .

Methodological Notes

  • Crystallography: Structures of analogs like 4-(3-Chloroanilino)benzoic acid were resolved using SHELX programs and Mercury software, revealing twisted conformations (dihedral angle: 34.66°) and hydrogen-bonded dimers .
  • Analytical Tools : Elemental analysis, FT-IR, and $^1$H-NMR are standard for characterizing these compounds .

Biological Activity

4-(Thiazol-2-ylmethyl)benzoic acid is a compound characterized by a thiazole ring linked to a benzoic acid moiety. This structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The thiazole ring is notable for its interactions with various biological targets, which can lead to significant therapeutic effects.

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzoic acid derivatives. Common methods include the Hantzsch thiazole synthesis, utilizing α-haloketones and thioamides under specific conditions such as the use of ethanol as a solvent and catalysts like silica-supported tungstosilicic acid.

Biological Activities

The biological activities of this compound encompass several areas:

Antimicrobial Activity

Studies have shown that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. A series of modified thiazole compounds have been synthesized and evaluated for their antiproliferative effects against melanoma and prostate cancer cells, showing improved activity compared to their predecessors . The mechanism is believed to involve inhibition of tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

Compounds derived from thiazoles, including this compound, have been investigated for their anti-inflammatory properties. Specific derivatives have shown activity in reducing inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The thiazole moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways.
  • DNA Interaction : There is evidence suggesting that the compound can bind to DNA, affecting gene expression and cellular proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole-containing compounds. Modifications to the thiazole or benzoic acid portions can significantly alter their biological activity. For example, substituents on the aromatic ring can enhance or diminish antiproliferative effects against specific cancer cell lines .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

  • Antiproliferative Activity : In one study, derivatives were tested against various cancer cell lines, revealing IC50 values in the low nanomolar range for certain modifications, indicating potent anticancer activity .
  • Anti-inflammatory Studies : Another investigation demonstrated that specific derivatives exhibited significant anti-inflammatory effects at concentrations ranging from 10510^{-5} to 10410^{-4} M without adversely affecting myocardial function .

Comparative Analysis

The following table summarizes key findings related to this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity (IC50)Anti-inflammatory Activity
This compoundEffectiveLow nM rangeModerate
BenzothiazoleModerateμM rangeLow
ThiazolidineLimitedHigh μM rangeHigh

Q & A

Q. Basic: What are the standard synthetic routes for preparing 4-(Thiazol-2-ylmethyl)benzoic acid derivatives?

Methodological Answer:
A common approach involves condensation reactions between thiazole-containing precursors and benzoic acid derivatives. For example, substituted benzaldehydes can react with triazole or thiazole intermediates under reflux conditions in ethanol with glacial acetic acid as a catalyst . Post-reaction purification typically involves solvent evaporation under reduced pressure and filtration. Variations in substituents on the benzaldehyde or thiazole moiety allow diversification of the final product. UV-Vis and CHN analysis are critical for verifying structural integrity .

Q. Advanced: How can researchers optimize reaction yields for thiazole-benzoic acid conjugates with steric hindrance?

Methodological Answer:
Steric hindrance in such systems often arises from bulky substituents on the benzaldehyde or thiazole components. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Increase reaction time (6–8 hours instead of 4 hours) and temperature (reflux at 90°C).
  • Employ coupling agents like DCC (dicyclohexylcarbarbodiimide) to activate carboxyl groups for amide bond formation .
  • Monitor reaction progress via TLC or HPLC to identify incomplete conversions early.

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the thiazole and benzoic acid moieties (e.g., λmax ≈ 270–320 nm) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments (e.g., thiazole methylene protons at δ 4.2–4.5 ppm) and aromatic ring substitution patterns.
  • Elemental Analysis (CHN) : Validates stoichiometric ratios (e.g., C11H9NO2S) with ≤0.4% deviation .

Q. Advanced: How to resolve contradictions in spectral data for structurally similar thiazole derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or crystallographic disorder:

  • Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals.
  • Use X-ray crystallography (e.g., SHELX or SIR97) to resolve ambiguities in bond lengths and angles .
  • Compare experimental IR spectra with computational simulations (DFT) to validate functional group assignments.

Q. Basic: What crystallization strategies are effective for thiazole-benzoic acid compounds?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates.
  • Slow Evaporation : Enables growth of single crystals suitable for X-ray diffraction.
  • Seeding : Introduce pre-formed microcrystals to control polymorphism. Tools like WinGX or ORTEP-3 assist in visualizing crystal packing .

Q. Advanced: How to refine crystal structures of thiazole derivatives with twinning or disorder?

Methodological Answer:

  • In SHELXL , apply TWIN/BASF commands to model twinning and refine scale factors.
  • For disorder, split atomic positions and constrain occupancy using PART instructions .
  • Validate refinement with R1 (<5%) and wR2 (<12%) metrics. Cross-check with PLATON to detect missed symmetry or voids .

Q. Basic: What in vitro assays are used to evaluate biological activity of these compounds?

Methodological Answer:

  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., for kinases or proteases) using ATP/NADH-coupled systems.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .

Q. Advanced: How to design structure-activity relationship (SAR) studies for thiazole-benzoic acid analogs?

Methodological Answer:

  • Variation of Substituents : Systematically modify electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on the benzothiazole or benzoic acid moieties.
  • Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., AMPK or GSK-3β) .
  • Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger Suite .
  • Validate hypotheses with dose-response assays and statistical analysis (e.g., ANOVA for IC50 comparisons) .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)9-3-1-8(2-4-9)7-10-12-5-6-15-10/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGFKOQTPNKCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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